[(2S,3S,4R,5R,6R)-2-Acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [(2S,3S,4R,5R,6R)-2-Acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 94492-22-5
VCID: VC0190808
InChI: InChI=1S/C31H38O15/c1-14(32)27-29(44-22(36)9-6-16-4-7-18(33)20(35)12-16)28(46-31-25(39)24(38)23(37)15(2)43-31)26(40)30(45-27)42-11-10-17-5-8-19(34)21(13-17)41-3/h4-9,12-13,15,23-31,33-35,37-40H,10-11H2,1-3H3/b9-6+/t15-,23-,24+,25+,26+,27+,28+,29+,30+,31-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)C)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O
Molecular Formula: C30H38O15
Molecular Weight: 650.6 g/mol

[(2S,3S,4R,5R,6R)-2-Acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

CAS No.: 94492-22-5

Natural Products

VCID: VC0190808

Molecular Formula: C30H38O15

Molecular Weight: 650.6 g/mol

[(2S,3S,4R,5R,6R)-2-Acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate - 94492-22-5

CAS No. 94492-22-5
Product Name [(2S,3S,4R,5R,6R)-2-Acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Molecular Formula C30H38O15
Molecular Weight 650.6 g/mol
IUPAC Name [(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C31H38O15/c1-14(32)27-29(44-22(36)9-6-16-4-7-18(33)20(35)12-16)28(46-31-25(39)24(38)23(37)15(2)43-31)26(40)30(45-27)42-11-10-17-5-8-19(34)21(13-17)41-3/h4-9,12-13,15,23-31,33-35,37-40H,10-11H2,1-3H3/b9-6+/t15-,23-,24+,25+,26+,27+,28+,29+,30+,31-/m0/s1
Standard InChIKey ODZDJYRJONQBSE-PMOLUXFNSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)C)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)C)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)C)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O
PubChem Compound 6450503
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator